molecular formula C14H18O3 B14613626 2-Phenoxyethyl 3-methylpent-2-enoate CAS No. 60359-80-0

2-Phenoxyethyl 3-methylpent-2-enoate

Cat. No.: B14613626
CAS No.: 60359-80-0
M. Wt: 234.29 g/mol
InChI Key: HDKBTYZCHPIEKQ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 3-methylpent-2-enoate is an organic compound with the molecular formula C14H18O3. It is characterized by the presence of an ester functional group, an aromatic ether, and a double bond. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 3-methylpent-2-enoate typically involves the esterification of 3-methylpent-2-enoic acid with 2-phenoxyethanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

3-methylpent-2-enoic acid+2-phenoxyethanol2-Phenoxyethyl 3-methylpent-2-enoate+water\text{3-methylpent-2-enoic acid} + \text{2-phenoxyethanol} \rightarrow \text{this compound} + \text{water} 3-methylpent-2-enoic acid+2-phenoxyethanol→2-Phenoxyethyl 3-methylpent-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 3-methylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ether can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst for aromatic substitution.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: 2-Phenoxyethyl 3-methylpent-2-enol.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-Phenoxyethyl 3-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 3-methylpent-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The aromatic ether and double bond contribute to the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyethyl acetate
  • 3-Methylpent-2-enoic acid
  • Phenoxyacetic acid

Uniqueness

2-Phenoxyethyl 3-methylpent-2-enoate is unique due to its combination of an ester, aromatic ether, and double bond in a single molecule. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

60359-80-0

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-phenoxyethyl 3-methylpent-2-enoate

InChI

InChI=1S/C14H18O3/c1-3-12(2)11-14(15)17-10-9-16-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3

InChI Key

HDKBTYZCHPIEKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OCCOC1=CC=CC=C1)C

Origin of Product

United States

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